molecular formula C10H12BBrO4 B1284307 3-Bromo-2-isopropoxy-5-formylphenylboronic acid CAS No. 1072951-86-0

3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Cat. No.: B1284307
CAS No.: 1072951-86-0
M. Wt: 286.92 g/mol
InChI Key: JDRHFOMNQQEZJZ-UHFFFAOYSA-N
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Description

3-Bromo-2-isopropoxy-5-formylphenylboronic acid is a boronic acid derivative with the molecular formula C10H12BBrO4 and a molecular weight of 286.91 g/mol . This compound is characterized by the presence of a bromine atom, an isopropoxy group, and a formyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Preparation Methods

The synthesis of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid typically involves the bromination of a suitable phenylboronic acid precursor, followed by the introduction of the isopropoxy and formyl groups. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM). The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and an acid catalyst. The formyl group is usually added through a formylation reaction using reagents like dichloromethyl methyl ether (DCME) and a Lewis acid catalyst .

Chemical Reactions Analysis

3-Bromo-2-isopropoxy-5-formylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a palladium catalyst, facilitating Suzuki-Miyaura cross-coupling reactions. Common reagents include aryl or vinyl boronic acids and bases like potassium carbonate (K2CO3).

    Esterification: The boronic acid group can form esters with alcohols in the presence of an acid catalyst.

Scientific Research Applications

3-Bromo-2-isopropoxy-5-formylphenylboronic acid has several applications in scientific research:

    Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in the development of enzyme inhibitors and sensors.

    Medicine: The compound’s ability to form stable complexes with diols makes it a potential candidate for drug delivery systems and diagnostic agents.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

3-Bromo-2-isopropoxy-5-formylphenylboronic acid can be compared with other boronic acid derivatives such as:

    Phenylboronic acid: Lacks the bromine, isopropoxy, and formyl groups, making it less versatile in certain synthetic applications.

    4-Bromo-2-formylphenylboronic acid: Similar in structure but lacks the isopropoxy group, which can affect its reactivity and solubility.

    2-Isopropoxy-5-formylphenylboronic acid: Lacks the bromine atom, which limits its use in cross-coupling reactions.

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its versatility and utility in various chemical reactions and applications.

Properties

IUPAC Name

(3-bromo-5-formyl-2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BBrO4/c1-6(2)16-10-8(11(14)15)3-7(5-13)4-9(10)12/h3-6,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRHFOMNQQEZJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC(C)C)Br)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584925
Record name {3-Bromo-5-formyl-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-86-0
Record name {3-Bromo-5-formyl-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-86-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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